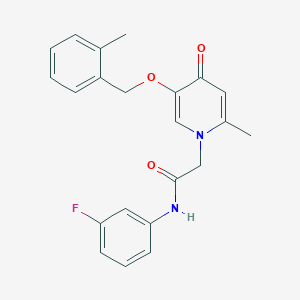
N-(3-fluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21FN2O3 and its molecular weight is 380.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-fluorophenyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide is a compound of interest due to its potential therapeutic applications. This article will explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a fluorophenyl group, a pyridine derivative, and an acetamide functional group. Its molecular formula is C19H21FN2O2, and it has a molecular weight of 328.38 g/mol. The presence of the fluorine atom is significant as it often enhances the biological activity of organic compounds.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Enzyme Inhibition : Many pyridine derivatives are known to inhibit enzymes involved in various metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : The compound may interact with specific receptors, influencing signal transduction pathways that regulate cell growth and survival.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antibacterial and antifungal properties, potentially due to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
Antimicrobial Activity
A study assessing the antimicrobial activity of related compounds found that certain derivatives demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed minimum inhibitory concentration (MIC) values ranging from 4.69 µM to 22.9 µM against various strains such as Bacillus subtilis and Staphylococcus aureus .
| Compound | Target Bacteria | MIC (µM) |
|---|---|---|
| Compound A | Bacillus subtilis | 4.69 |
| Compound B | Staphylococcus aureus | 5.64 |
| Compound C | Escherichia coli | 8.33 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HT29 (colon cancer) and TK-10 (renal cancer). The compound's efficacy was evaluated using standard cytotoxicity assays, revealing IC50 values indicative of its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HT29 | 10.5 |
| TK-10 | 12.3 |
Case Studies and Research Findings
- Case Study on Anticancer Properties : A recent study reported that this compound significantly inhibited cell proliferation in HT29 cells by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : Another investigation highlighted the compound's broad-spectrum antimicrobial activity, particularly against resistant strains of bacteria, suggesting its potential role in treating infections caused by multidrug-resistant organisms .
属性
IUPAC Name |
N-(3-fluorophenyl)-2-[2-methyl-5-[(2-methylphenyl)methoxy]-4-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c1-15-6-3-4-7-17(15)14-28-21-12-25(16(2)10-20(21)26)13-22(27)24-19-9-5-8-18(23)11-19/h3-12H,13-14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVHDQZQOUTKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CN(C(=CC2=O)C)CC(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













